REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=1)[CH:6]=[C:5]2[C:19]([OH:21])=O.S(Cl)([Cl:24])=O>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=1)[CH:6]=[C:5]2[C:19]([Cl:24])=[O:21]
|
Name
|
|
Quantity
|
28.4 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(=CC(=NC2=CC1)C1=CC=C(C=C1)C)C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1.5 hr
|
Duration
|
1.5 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was treated with more toluene
|
Type
|
CONCENTRATION
|
Details
|
the mixture again concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from 300 ml of heptane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(=CC(=NC2=CC1)C1=CC=C(C=C1)C)C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |